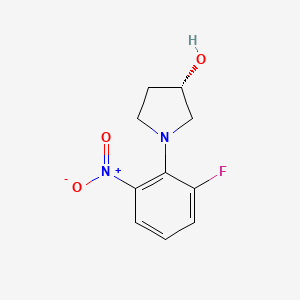

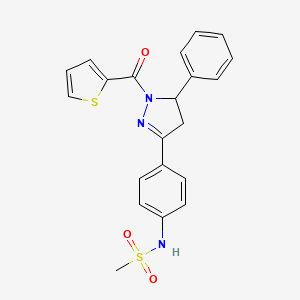

![molecular formula C18H17FN2O3S B2563607 (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-24-6](/img/structure/B2563607.png)

(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-Parkinsonian , anti-inflammatory , and anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid has been used as a coupling agent in the synthesis of some benzothiazole derivatives .Molecular Structure Analysis

Molecular docking studies of benzothiazole derivatives with various receptors have shown good binding interactions . These studies are crucial in the design and development of potent antagonists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound often influence its pharmacokinetic and metabolic behaviors in the body . Parameters for Lipinski’s rule of 5, which predicts the drug-likeness of a compound, were calculated computationally for some benzothiazole derivatives, and none of the synthesized compounds violated Lipinski’s rule .Scientific Research Applications

Antioxidant Activity

Benzamides, including our compound of interest, have been investigated for their antioxidant potential. In vitro studies assess their ability to scavenge free radicals, inhibit oxidative stress, and protect cells from damage. The compound’s structure likely contributes to its antioxidant properties, making it a candidate for further exploration in this field .

Antibacterial Properties

Researchers have evaluated the antibacterial activity of benzamides against both gram-positive and gram-negative bacteria. By testing the compound’s efficacy against specific strains, they aim to identify potential therapeutic agents. Understanding its mechanism of action and interactions with bacterial cells is crucial for drug development .

Metal Chelation

Metal chelation refers to the binding of metal ions by organic molecules. Our compound has demonstrated effective metal chelate activity. Investigating its ability to sequester metal ions (such as iron or copper) could have implications in various contexts, including environmental remediation and medical applications .

Drug Discovery

Amide compounds play a pivotal role in drug discovery. Their diverse structures and functional groups make them valuable building blocks for designing novel pharmaceuticals. Researchers explore modifications to benzamides to create targeted therapies for cancer, hypercholesterolemia, and other diseases .

Industrial Applications

Beyond medicine, benzamides find applications in industrial sectors. They contribute to the production of plastics, rubber, and paper. Additionally, they serve as intermediates in the synthesis of various chemicals. Understanding their reactivity and versatility aids in optimizing industrial processes .

Therapeutic Agents

Benzamides have been incorporated into therapeutic agents used to treat specific conditions. For instance, they feature in drugs like sorafenib (used for cancer treatment) and lipitor (a cholesterol-lowering medication). Investigating our compound’s pharmacological properties may reveal additional therapeutic uses .

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, benzothiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to alleviate haloperidol-induced catalepsy in mice, suggesting a potential mechanism of action for anti-Parkinsonian activity .

Future Directions

The future directions in the research of benzothiazole derivatives could involve further studies to confirm their binding with various receptors and to explore their potential as therapeutic agents for various diseases . Additionally, the development of new synthetic methods for the production of these compounds could also be a focus of future research .

properties

IUPAC Name |

4-fluoro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S/c1-23-10-9-21-15-8-7-14(24-2)11-16(15)25-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCCGPBJEGXMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

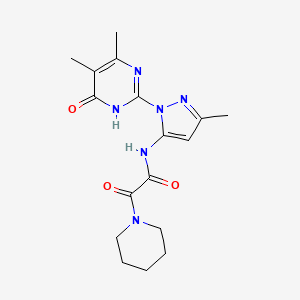

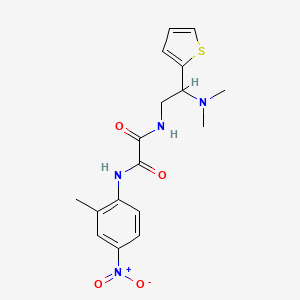

![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)

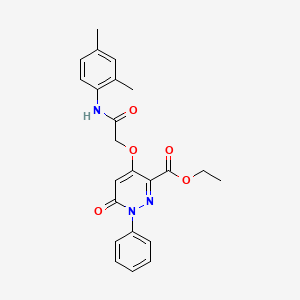

![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)

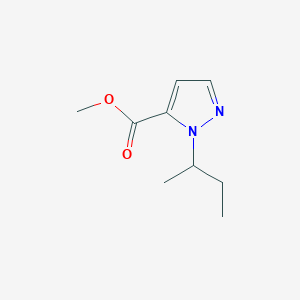

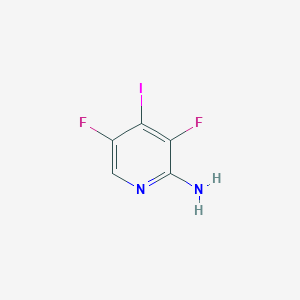

![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)

![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)

![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563546.png)